molecular formula C7H11NO B14478914 (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 64813-55-4

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile

Katalognummer: B14478914
CAS-Nummer: 64813-55-4
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: SGUMVACIZKTXNQ-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxymethyl and nitrile groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The cyclopropane ring can also influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclopropane ring

Eigenschaften

CAS-Nummer

64813-55-4

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-7(2)5(3-8)6(7)4-9/h5-6,9H,4H2,1-2H3/t5-,6-/m0/s1

InChI-Schlüssel

SGUMVACIZKTXNQ-WDSKDSINSA-N

Isomerische SMILES

CC1([C@H]([C@@H]1C#N)CO)C

Kanonische SMILES

CC1(C(C1C#N)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.